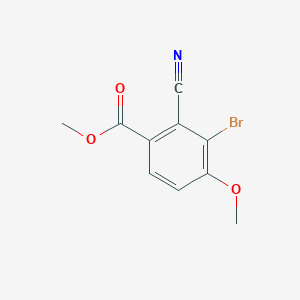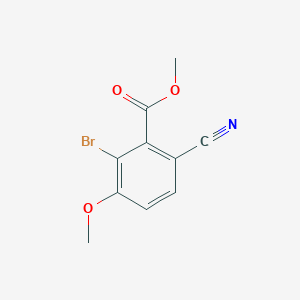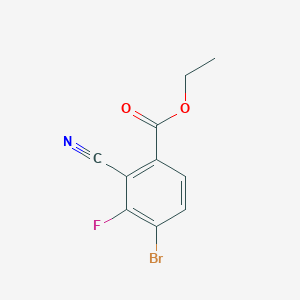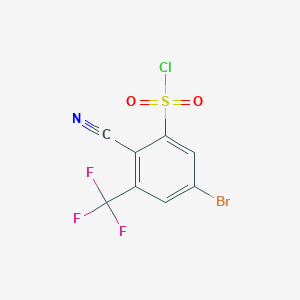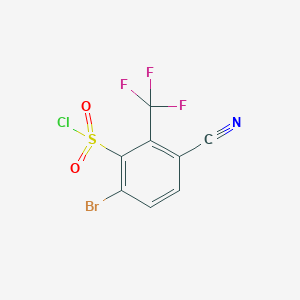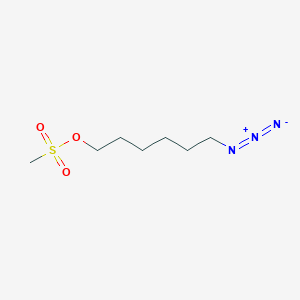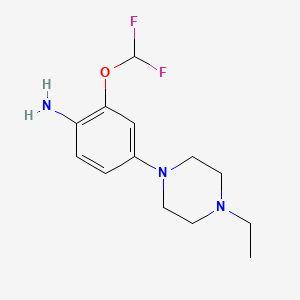![molecular formula C11H11ClF3NO B1416027 3-[4-Chloro-3-(trifluoromethyl)phenoxy]pyrrolidine CAS No. 2229203-79-4](/img/structure/B1416027.png)
3-[4-Chloro-3-(trifluoromethyl)phenoxy]pyrrolidine
Vue d'ensemble
Description
The compound is a derivative of 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate . This compound is used in laboratory chemicals .
Synthesis Analysis
There are studies on the synthesis of similar compounds. For instance, a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods .Molecular Structure Analysis
The molecular structure of similar compounds like 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate has been analyzed . The molecular formula for this compound is C8H3ClF3NS .Chemical Reactions Analysis
There are studies on the chemical reactions of similar compounds. For example, a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate has a refractive index of 1.5875-1.5925 @ 20°C and appears colorless to yellow to brown or pale pink .Applications De Recherche Scientifique
Organic Synthesis Applications
- Pyrrolidines Synthesis: Pyrrolidines, which include compounds like 3-[4-Chloro-3-(trifluoromethyl)phenoxy]pyrrolidine, are used in the synthesis of heterocyclic organic compounds. They have applications in medicine and industry, for example, as dyes or agrochemical substances (Żmigrodzka et al., 2022).
- Synthesis of Polysubstituted Pyrrolines: These compounds are synthesized via one-pot coupling processes and have potential use in chemical synthesis (Clique et al., 2002).
Medicinal Chemistry Applications
- Pyrrolidine-Appended Quinoline Derivatives: These derivatives have shown promise in in silico studies for binding with enzymes like α-amylase and α-glucosidase, suggesting potential for medicinal applications (Kumar et al., 2020).
- Antibacterial Activity: Novel pyrrolidine derivatives have been evaluated for their antimicrobial activity, demonstrating potential in the development of new antibacterial agents (Bogdanowicz et al., 2013).
Materials Science Applications
- Polyamide-Imides Synthesis: These polymers, derived from compounds like 3-[4-Chloro-3-(trifluoromethyl)phenoxy]pyrrolidine, are used for creating materials with outstanding solubility, thermal stability, and low refractive indexes. They find applications in advanced material manufacturing (Shockravi et al., 2009).
Safety and Hazards
Propriétés
IUPAC Name |
3-[4-chloro-3-(trifluoromethyl)phenoxy]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3NO/c12-10-2-1-7(5-9(10)11(13,14)15)17-8-3-4-16-6-8/h1-2,5,8,16H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMDFFPOZUWQKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC(=C(C=C2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-Chloro-3-(trifluoromethyl)phenoxy]pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



